molecular formula C26H20BrNO2 B11565261 [1-[(2,4-dimethylphenyl)iminomethyl]naphthalen-2-yl] 4-bromobenzoate

[1-[(2,4-dimethylphenyl)iminomethyl]naphthalen-2-yl] 4-bromobenzoate

Cat. No.: B11565261
M. Wt: 458.3 g/mol
InChI Key: FJZVTJLKHPYHFN-UHFFFAOYSA-N
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Description

[1-[(2,4-dimethylphenyl)iminomethyl]naphthalen-2-yl] 4-bromobenzoate: is a complex organic compound that features a combination of aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-[(2,4-dimethylphenyl)iminomethyl]naphthalen-2-yl] 4-bromobenzoate typically involves multiple steps. One common method starts with the formation of the imine bond between 2,4-dimethylphenylamine and naphthaldehyde. This reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The resulting imine is then reacted with 4-bromobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final ester product.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the imine and aromatic sites. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of the imine group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of naphthoquinones and benzoquinones.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted benzoates with various functional groups.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology: In biological research, the compound can be used as a probe to study enzyme interactions and metabolic pathways. Its aromatic structure makes it suitable for fluorescence-based assays.

Medicine: Potential applications in medicinal chemistry include the development of new drugs targeting specific enzymes or receptors. The compound’s structure allows for modifications that can enhance its pharmacological properties.

Industry: In the industrial sector, the compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of [1-[(2,4-dimethylphenyl)iminomethyl]naphthalen-2-yl] 4-bromobenzoate involves its interaction with molecular targets such as enzymes and receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, affecting their function. The aromatic rings can participate in π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    [1-(2,4-dimethylphenyl)ethanone]: This compound shares the 2,4-dimethylphenyl group but lacks the naphthalene and bromobenzoate moieties.

    [2-(4-bromophenyl)-1H-imidazole]: Contains the bromophenyl group but differs in the presence of the imidazole ring instead of the naphthalene and imine groups.

Uniqueness: The combination of the imine, naphthalene, and bromobenzoate groups in [1-[(2,4-dimethylphenyl)iminomethyl]naphthalen-2-yl] 4-bromobenzoate provides a unique set of chemical properties. This makes it a versatile compound for various applications, offering a balance of reactivity and stability not found in simpler analogs.

Properties

Molecular Formula

C26H20BrNO2

Molecular Weight

458.3 g/mol

IUPAC Name

[1-[(2,4-dimethylphenyl)iminomethyl]naphthalen-2-yl] 4-bromobenzoate

InChI

InChI=1S/C26H20BrNO2/c1-17-7-13-24(18(2)15-17)28-16-23-22-6-4-3-5-19(22)10-14-25(23)30-26(29)20-8-11-21(27)12-9-20/h3-16H,1-2H3

InChI Key

FJZVTJLKHPYHFN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N=CC2=C(C=CC3=CC=CC=C32)OC(=O)C4=CC=C(C=C4)Br)C

Origin of Product

United States

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